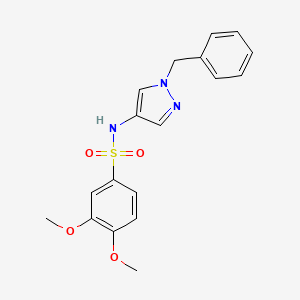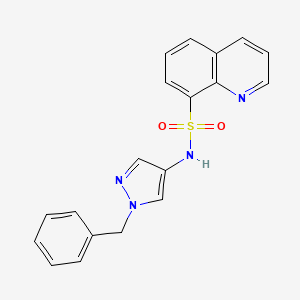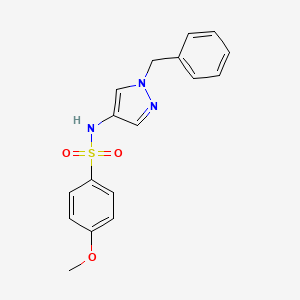
N-(1-benzylpyrazol-4-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpyrazol-4-yl)-4-methoxybenzenesulfonamide, commonly known as BP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. BP4 is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
BP4 has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. BP4 has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. BP4 has also been studied for its potential as a therapeutic agent for the treatment of diseases such as glaucoma, cancer, and osteoporosis.
Mécanisme D'action
BP4 inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for maintaining acid-base balance in the body. BP4 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BP4 has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the regulation of bone resorption. BP4 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
BP4 has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its relatively low toxicity. However, BP4 also has some limitations, including its high cost, the need for specialized equipment for its synthesis and analysis, and the limited availability of commercial sources.
Orientations Futures
There are several future directions for the study of BP4, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various diseases. BP4 may also be studied for its potential as a diagnostic tool for the detection of carbonic anhydrase activity in various tissues and fluids. Further research is needed to fully understand the mechanism of action and physiological effects of BP4 and to explore its potential as a therapeutic agent in various fields of research.
Méthodes De Synthèse
BP4 has been synthesized using various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 1-benzylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzenesulfonamide with 1-benzylpyrazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The yield of BP4 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-7-9-17(10-8-16)24(21,22)19-15-11-18-20(13-15)12-14-5-3-2-4-6-14/h2-11,13,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLNVSMQLSQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)




![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
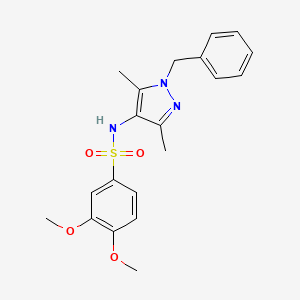
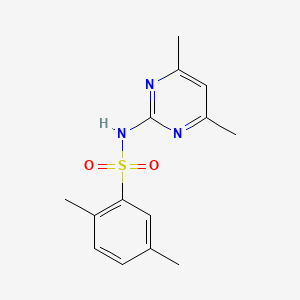

![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
